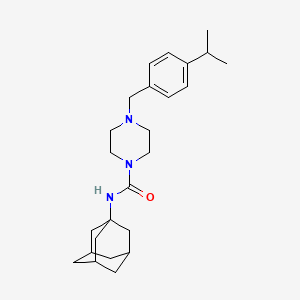![molecular formula C18H29N3O3S B4759856 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.
Wirkmechanismus
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide is a selective inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the immune response. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide inhibits the activity of BTK, which leads to the inhibition of B cell activation and proliferation. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of BTK, which leads to the inhibition of B cell activation and proliferation. This results in the inhibition of cancer cell growth and proliferation. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B cell signaling pathways. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide is also effective in inhibiting the growth and proliferation of various cancer cell lines. However, there are also some limitations to using 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of the results. Additionally, the optimal dosage and treatment regimen for 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide may vary depending on the specific cancer cell line being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide. One potential direction is to investigate the use of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in combination with other cancer treatments such as immunotherapy. Another direction is to study the potential use of 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in other diseases that involve B cell signaling pathways. Additionally, further research is needed to optimize the dosage and treatment regimen for 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in different cancer cell lines.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-8-12-21(13-9-14)11-5-10-19-18(22)16-6-4-7-17(15(16)2)20-25(3,23)24/h4,6-7,14,20H,5,8-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMAHXXXJRPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]-3-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4759785.png)

![N-[3-(dimethylamino)propyl]-N-(2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4759814.png)


![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide](/img/structure/B4759832.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4759866.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4759868.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)